molecular formula C10H18N4O2 B13548225 Methyl 2-amino-3-(3,5-diethyl-1h-1,2,4-triazol-1-yl)propanoate

Methyl 2-amino-3-(3,5-diethyl-1h-1,2,4-triazol-1-yl)propanoate

Cat. No.: B13548225
M. Wt: 226.28 g/mol
InChI Key: NAJSAXDWANGVON-UHFFFAOYSA-N
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Description

1-Amino-3-adamantanecarboxylic acid hydrochloride (CAS 6240-01-3) is a functionalized adamantane derivative characterized by an amino group (-NH₂) at the 1-position and a carboxylic acid (-COOH) group at the 3-position of the adamantane cage, with a hydrochloride salt formation enhancing its solubility and stability . This compound belongs to a class of rigid, polycyclic hydrocarbons known for their thermal stability and structural rigidity, making them valuable in pharmaceutical chemistry, material science, and catalysis. Its molecular formula is C₁₁H₁₈ClNO₂, with a molecular weight of 245.75 g/mol (methyl ester derivative: CAS 80110-35-6) .

Properties

Molecular Formula

C10H18N4O2

Molecular Weight

226.28 g/mol

IUPAC Name

methyl 2-amino-3-(3,5-diethyl-1,2,4-triazol-1-yl)propanoate

InChI

InChI=1S/C10H18N4O2/c1-4-8-12-9(5-2)14(13-8)6-7(11)10(15)16-3/h7H,4-6,11H2,1-3H3

InChI Key

NAJSAXDWANGVON-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)CC)CC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3,5-diethyl-1H-1,2,4-triazol-1-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave irradiation to accelerate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3,5-diethyl-1H-1,2,4-triazol-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles (e.g., halides, amines) .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Differences

  • 1-Adamantanecarboxylic Acid (CAS 828-51-3): Contains a single carboxylic acid group at the 1-position.
  • 1,3-Adamantanedicarboxylic Acid (CAS 39269-10-8): Features two carboxylic acid groups at the 1- and 3-positions.
  • 1-Aminoadamantane Hydrochloride: Contains an amino group at the 1-position but lacks the carboxylic acid moiety, reducing its utility in conjugation reactions or as a bifunctional building block .
  • 3-(Aminomethyl)adamantane-1-carboxylic Acid HCl (CAS N/A): Substitutes the amino group with an aminomethyl (-CH₂NH₂) side chain at the 3-position, altering steric and electronic properties .

Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity Key Functional Groups
1-Amino-3-adamantanecarboxylic Acid HCl C₁₁H₁₈ClNO₂ 245.75 Not reported >95% -NH₂, -COOH, HCl salt
1-Adamantanecarboxylic Acid C₁₁H₁₆O₂ 180.24 172–176 >95% -COOH
1,3-Adamantanedicarboxylic Acid C₁₂H₁₆O₄ 224.25 169–171 ≥98% Two -COOH groups
1-Aminoadamantane HCl C₁₀H₁₈ClN 203.70 Not reported >98% -NH₂, HCl salt

Data compiled from .

Q & A

Q. What are the standard synthetic protocols for Methyl 2-amino-3-(3,5-diethyl-1H-1,2,4-triazol-1-yl)propanoate?

The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-triazole ring. A common approach is the cyclocondensation of hydrazine derivatives with nitriles or carbonyl compounds. For example, methyl acrylate may react with 3,5-diethyl-1H-1,2,4-triazole precursors under controlled pH and temperature to introduce the amino and ester functionalities. Optimization of reaction conditions (e.g., solvent polarity, catalyst use) is critical to achieving high yields .

Q. How is the compound characterized structurally?

Structural confirmation relies on spectroscopic methods:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, particularly the triazole ring and ester group.
  • Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns.
  • X-ray crystallography : Single-crystal analysis (using programs like SHELXL ) resolves bond lengths, angles, and stereochemistry.

Q. What are the key physical properties of this compound?

While specific data (e.g., melting point) for the compound is limited in the literature, analogous triazole derivatives exhibit:

  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and amino groups.
  • Stability : Likely stable under inert conditions but susceptible to hydrolysis in acidic/basic environments .

Q. What are common applications in medicinal chemistry?

The compound’s triazole moiety is known for hydrogen-bonding interactions with biological targets, making it a candidate for:

  • Enzyme inhibition studies (e.g., kinase or protease assays).
  • Antimicrobial or anticancer agent development, based on structural analogs .

Q. How is purity assessed during synthesis?

Purity is evaluated via:

  • HPLC : Reverse-phase chromatography with UV detection.
  • TLC : Monitoring reaction progress using silica plates.
  • Elemental Analysis : Confirming C, H, N content matches theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in triazole ring formation?

Key parameters include:

  • Temperature : Lower temperatures (0–5°C) reduce side reactions during cyclization.
  • Catalysts : Use of Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance regioselectivity.
  • Solvent Choice : Polar solvents (acetonitrile) favor triazole formation over competing pathways .

Q. What analytical strategies resolve contradictions in spectral data for this compound?

Discrepancies in NMR/MS data may arise from tautomerism in the triazole ring or impurities. Solutions include:

  • 2D NMR (COSY, HSQC) : To assign overlapping proton signals.
  • DSC/TGA : Differentiating between polymorphs or hydrate forms.
  • Computational Modeling : Comparing experimental data with DFT-calculated spectra .

Q. How does the 3,5-diethyl substitution on the triazole ring influence reactivity?

The ethyl groups increase steric bulk, which:

  • Reduces nucleophilic attack at the triazole N-1 position.
  • Enhances lipophilicity, potentially improving membrane permeability in biological assays. Comparative studies with methyl or unsubstituted analogs are recommended to isolate steric/electronic effects .

Q. What methodologies are used to study its interaction with biomolecules?

Advanced techniques include:

  • Surface Plasmon Resonance (SPR) : Real-time binding kinetics with proteins.
  • Isothermal Titration Calorimetry (ITC) : Quantifying binding affinity and thermodynamics.
  • Molecular Docking : Predicting binding poses using software like AutoDock .

Q. How can synthetic scalability be achieved without compromising yield?

Industrial-scale production may employ:

  • Flow Chemistry : Continuous reactors for precise control of exothermic reactions.
  • Green Chemistry Principles : Solvent-free conditions or biodegradable catalysts.
  • DoE (Design of Experiments) : Statistical optimization of variables (e.g., stoichiometry, residence time) .

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